molecular formula C13H17ClO2 B14837105 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene

1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene

Cat. No.: B14837105
M. Wt: 240.72 g/mol
InChI Key: UEAPMDUDPYMSHE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Medicine: Research involving the compound may provide insights into the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in substitution reactions, the chloro substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In hydrolysis reactions, the tert-butoxy group is cleaved to form the corresponding alcohol .

Comparison with Similar Compounds

1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H17ClO2/c1-13(2,3)16-11-6-4-5-10(12(11)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI Key

UEAPMDUDPYMSHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1Cl)OC2CC2

Origin of Product

United States

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